5-amino-4-oxo(513C)pentanoic acid;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-amino-4-oxo(513C)pentanoic acid;hydrochloride can be synthesized from levulinic acid through a series of chemical reactions. The process involves esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-oxo(513C)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amino acids and derivatives
Scientific Research Applications
5-amino-4-oxo(513C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Employed in studies related to amino acid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-4-oxo(513C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of heme, an essential component of hemoglobin and other heme-containing proteins. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: A closely related compound with similar biochemical properties.
4-Oxopentanoic acid: Shares structural similarities but lacks the amino group.
Levulinic acid: The parent compound from which 5-amino-4-oxo(513C)pentanoic acid;hydrochloride is derived
Uniqueness
This compound is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in tracer studies and metabolic research. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
52065-79-9 |
---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-amino-4-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1; |
InChI Key |
ZLHFONARZHCSET-FJUFCODESA-N |
Isomeric SMILES |
C(CC(=O)O)C(=O)[13CH2]N.Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
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